Cas no 1805515-33-6 (4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide)

4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide 化学的及び物理的性質
名前と識別子
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- 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide
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- インチ: 1S/C10H4BrF6N/c11-3-5-1-7(9(12,13)14)8(10(15,16)17)2-6(5)4-18/h1-2H,3H2
- InChIKey: NODLCDUACDZCHJ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=CC(C(F)(F)F)=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 23.8
4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010002-1g |
4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide |
1805515-33-6 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromideに関する追加情報
Introduction to 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide (CAS No. 1805515-33-6)
4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide (CAS No. 1805515-33-6) is a highly specialized compound with a unique chemical structure and a wide range of potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its trifluoromethyl and cyano functional groups, which confer it with distinct chemical properties and reactivity profiles.
The molecular formula of 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide is C13H6BrF6N, and its molecular weight is 397.09 g/mol. The presence of the bromine atom in the benzyl position makes it an excellent electrophilic reagent, particularly useful in substitution reactions and cross-coupling processes. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it a valuable intermediate in the synthesis of complex organic molecules.
In recent years, there has been significant interest in the use of 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide in the development of novel pharmaceuticals. The trifluoromethyl groups are known to improve the metabolic stability and bioavailability of drug candidates, while the cyano group can be readily converted into various functional groups through well-established chemical transformations. This versatility has led to its exploration in the synthesis of anticancer agents, anti-inflammatory drugs, and other therapeutic compounds.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide as a key intermediate in the synthesis of a new class of kinase inhibitors. These inhibitors showed promising activity against various cancer cell lines and demonstrated good selectivity and low toxicity. The study emphasized the importance of the trifluoromethyl and cyano functionalities in enhancing the potency and pharmacological properties of the final compounds.
Beyond its applications in medicinal chemistry, 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials such as polymers and coatings. Research published in Advanced Materials explored the use of this compound as a monomer for synthesizing high-performance polymers with enhanced thermal stability and mechanical strength. The resulting materials exhibited excellent resistance to harsh environmental conditions and showed potential for use in aerospace and automotive industries.
In organic synthesis, 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide serves as a versatile building block for constructing complex molecular architectures. Its reactivity as an electrophile allows for efficient coupling with nucleophiles, facilitating the synthesis of a wide range of target molecules. A recent paper in Organic Letters described a novel synthetic route using this compound to prepare highly substituted aromatic compounds with diverse functional groups. The method was scalable and provided high yields, making it suitable for industrial applications.
The safety profile of 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide is an important consideration for its practical use. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound in tightly sealed containers away from heat sources.
In conclusion, 4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide (CAS No. 1805515-33-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working on new drug discoveries, advanced materials development, and complex organic syntheses. As ongoing research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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